molecular formula C9H14N2O B2868420 1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one CAS No. 1508689-54-0

1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B2868420
CAS No.: 1508689-54-0
M. Wt: 166.224
InChI Key: BFIWLESJJCZTKT-UHFFFAOYSA-N
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Description

1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C9H14N2O It is a pyrazole derivative, characterized by the presence of a tert-butyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of tert-butylhydrazine with an appropriate ketone or aldehyde. One common method involves the condensation of tert-butylhydrazine with acetylacetone under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Properties

IUPAC Name

1-(2-tert-butylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(12)8-5-6-10-11(8)9(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIWLESJJCZTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=NN1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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